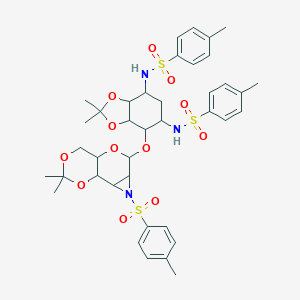
3-piperazin-1-yl-1H-pyridazin-6-one
Vue d'ensemble
Description
3-piperazin-1-yl-1H-pyridazin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This heterocyclic compound has a unique structure and properties that make it an attractive target for medicinal chemists. In
Applications De Recherche Scientifique
3-piperazin-1-yl-1H-pyridazin-6-one has been studied extensively in the field of medicinal chemistry due to its potential as a scaffold for drug development. It has been shown to have activity against a range of targets including kinases, phosphodiesterases, and G protein-coupled receptors. Additionally, it has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-piperazin-1-yl-1H-pyridazin-6-one is dependent on the specific target it is interacting with. For example, it has been shown to inhibit the activity of certain kinases by binding to the ATP-binding site. It has also been shown to act as a phosphodiesterase inhibitor by blocking the hydrolysis of cyclic nucleotides. The exact mechanism of action for each target is still being investigated.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-piperazin-1-yl-1H-pyridazin-6-one are also dependent on the specific target it is interacting with. For example, it has been shown to induce apoptosis in cancer cells by inhibiting certain kinases involved in cell survival pathways. It has also been shown to improve cognitive function in animal models of Alzheimer's disease by increasing levels of cyclic nucleotides in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-piperazin-1-yl-1H-pyridazin-6-one in lab experiments is its versatility. It can be easily modified to target different enzymes or receptors, making it a valuable scaffold for drug development. Additionally, it has been shown to have good pharmacokinetic properties, meaning it is well-absorbed and distributed in the body.
One limitation of using 3-piperazin-1-yl-1H-pyridazin-6-one in lab experiments is its potential toxicity. Like many other drugs, it can have off-target effects that may lead to unwanted side effects. Additionally, its synthesis can be challenging and time-consuming, which may limit its use in high-throughput screening assays.
Orientations Futures
There are several future directions for the study of 3-piperazin-1-yl-1H-pyridazin-6-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it may be investigated for its potential as an anti-cancer agent or as a treatment for other diseases such as diabetes or cardiovascular disease. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in humans.
In conclusion, 3-piperazin-1-yl-1H-pyridazin-6-one is a versatile and promising scaffold for drug development. Its unique structure and properties make it an attractive target for medicinal chemists, and its potential applications in the treatment of various diseases make it an important area of research. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in humans.
Méthodes De Synthèse
The synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one is typically achieved through the reaction of 2-cyanopyridine with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then isolated and purified using various techniques such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
3-piperazin-1-yl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-8-2-1-7(10-11-8)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRIGGVZFKFXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408525 | |
| Record name | 3(2H)-Pyridazinone,6-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-piperazin-1-yl-1H-pyridazin-6-one | |
CAS RN |
145276-53-5 | |
| Record name | 3(2H)-Pyridazinone,6-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)


![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)








![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)